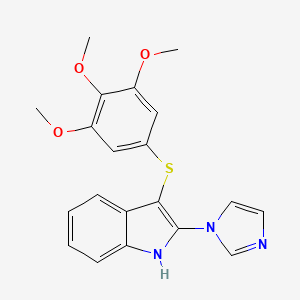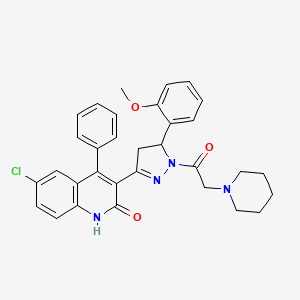
2-imidazol-1-yl-3-(3,4,5-trimethoxyphenyl)sulfanyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-imidazol-1-yl-3-(3,4,5-trimethoxyphenyl)sulfanyl-1H-indole is a complex organic compound that features an indole core substituted with an imidazole ring and a trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-imidazol-1-yl-3-(3,4,5-trimethoxyphenyl)sulfanyl-1H-indole typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Analyse Chemischer Reaktionen
Types of Reactions
2-imidazol-1-yl-3-(3,4,5-trimethoxyphenyl)sulfanyl-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could yield a simpler hydrocarbon .
Wissenschaftliche Forschungsanwendungen
2-imidazol-1-yl-3-(3,4,5-trimethoxyphenyl)sulfanyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-imidazol-1-yl-3-(3,4,5-trimethoxyphenyl)sulfanyl-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the observed biological effects. For example, it might inhibit an enzyme involved in cell proliferation, leading to anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other indole derivatives and imidazole-containing molecules, such as:
- 3-(1H-benzo[d]imidazol-2-yl)-1H-indole
- 3-(3H-imidazo[4,5-b]pyridin-2-yl)-1H-indole
- 3-(3,4,5-trimethoxyphenyl)-1H-indole .
Uniqueness
What sets 2-imidazol-1-yl-3-(3,4,5-trimethoxyphenyl)sulfanyl-1H-indole apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C20H19N3O3S |
|---|---|
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
2-imidazol-1-yl-3-(3,4,5-trimethoxyphenyl)sulfanyl-1H-indole |
InChI |
InChI=1S/C20H19N3O3S/c1-24-16-10-13(11-17(25-2)18(16)26-3)27-19-14-6-4-5-7-15(14)22-20(19)23-9-8-21-12-23/h4-12,22H,1-3H3 |
InChI-Schlüssel |
AVBIIULMFIIGCG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)SC2=C(NC3=CC=CC=C32)N4C=CN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B14110426.png)
![4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B14110427.png)
![methyl 4-{[(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B14110432.png)
![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B14110435.png)
![but-2-enedioic acid;N'-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]-N'-methylpentane-1,5-diamine](/img/structure/B14110437.png)
![2-(1H-pyrrol-1-yl)-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide](/img/structure/B14110441.png)
![(Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B14110451.png)
![N-[(1Z)-1-(biphenyl-4-yl)ethylidene]-4-(4-chlorobenzyl)piperazin-1-amine](/img/structure/B14110459.png)
![6-Benzyl-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14110463.png)


![2-[N-(5-bromo-4,6-dimethylpyrimidin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one](/img/structure/B14110471.png)
![3-(4-chlorophenyl)-1-(4-(2-oxopyrrolidin-1-yl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110472.png)
![1-[6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B14110475.png)
